molecular formula C10H7BrO2 B2470222 4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde CAS No. 2248317-51-1

4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde

Cat. No.: B2470222
CAS No.: 2248317-51-1
M. Wt: 239.068
InChI Key: ZBKZPWKFVKCLJN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a carbaldehyde group in its structure makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde typically involves the bromination of 2-methylbenzofuran followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-methylbenzofuran: Similar structure but lacks the carbaldehyde group

Properties

IUPAC Name

4-bromo-2-methyl-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-8-9(11)3-2-7(5-12)10(8)13-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKZPWKFVKCLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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